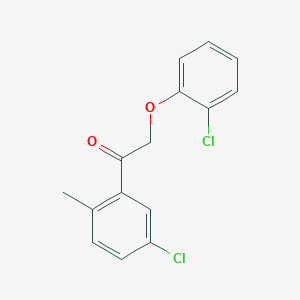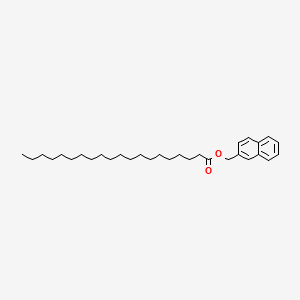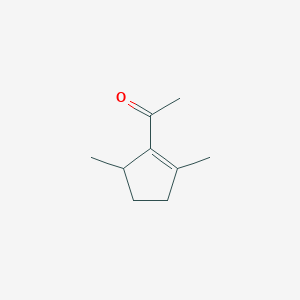
5-Ethynyl-2-phenyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-2-phenyl-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethynyl group at the 5-position and a phenyl group at the 2-position of the benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-phenyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of 2-iodo-5-phenylbenzothiazole with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynyl-2-phenyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-Ethynyl-2-phenyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-Ethynyl-2-phenyl-1,3-benzothiazole varies depending on its application:
Anticancer Activity: The compound is believed to exert its effects by interacting with specific molecular targets within cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Fluorescent Probes: Its mechanism involves the absorption of light at specific wavelengths, followed by the emission of fluorescence, which can be used for imaging purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzothiazole: Lacks the ethynyl group but shares the benzothiazole core structure.
5-Methyl-2-phenylbenzothiazole: Contains a methyl group instead of an ethynyl group at the 5-position.
5-Ethynyl-2-methylbenzothiazole: Contains a methyl group at the 2-position instead of a phenyl group.
Uniqueness
5-Ethynyl-2-phenyl-1,3-benzothiazole is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct chemical and physical properties. The ethynyl group enhances its reactivity and potential for further functionalization, while the phenyl group contributes to its stability and aromaticity.
Propriétés
Numéro CAS |
84043-03-8 |
|---|---|
Formule moléculaire |
C15H9NS |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
5-ethynyl-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-11-8-9-14-13(10-11)16-15(17-14)12-6-4-3-5-7-12/h1,3-10H |
Clé InChI |
VZDPJACBWQMGLO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



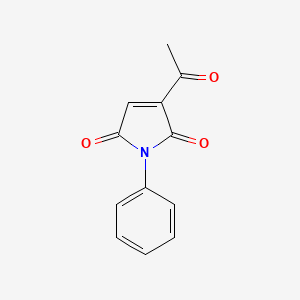
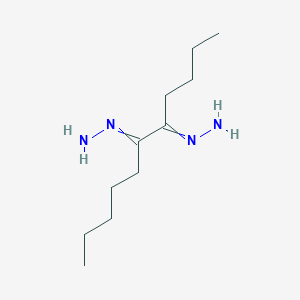
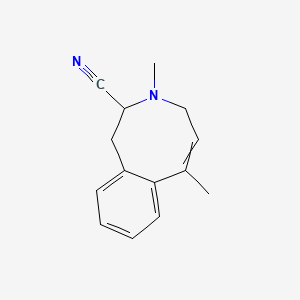

![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)

![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)
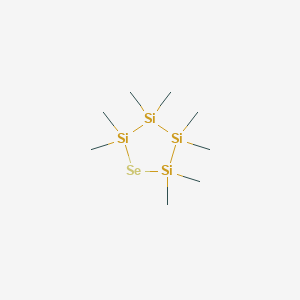
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)

